1-(4-Chloro-6-methylpyrimidin-2-yl)azepane
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Overview
Description
1-(4-Chloro-6-methylpyrimidin-2-yl)azepane is a chemical compound with the molecular formula C₁₁H₁₆ClN₃ and a molecular weight of 225.72 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4-position and a methyl group at the 6-position, connected to an azepane ring.
Preparation Methods
The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)azepane typically involves the reaction of 4-chloro-6-methylpyrimidine with azepane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like copper iodide (CuI) in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
1-(4-Chloro-6-methylpyrimidin-2-yl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Stille coupling, in the presence of palladium catalysts.
Common reagents used in these reactions include bases like potassium carbonate, catalysts such as copper iodide, and solvents like dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-6-methylpyrimidin-2-yl)azepane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-methylpyrimidin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The pyrimidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
1-(4-Chloro-6-methylpyrimidin-2-yl)azepane can be compared with similar compounds such as:
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone: This compound has a similar pyrimidine ring structure but differs in the attached ring system.
tert-Butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate: Another compound with a pyrimidine ring, but with different substituents and functional groups.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-6-methylpyrimidin-2-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-9-8-10(12)14-11(13-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQKGXBPOULMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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